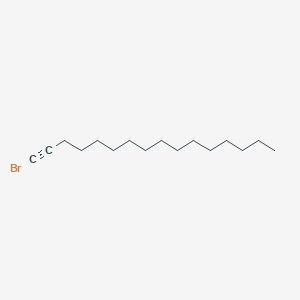
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate
概述
描述
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic acid and ethyl acetate, and it features a cinnamoyl group attached to an ethyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be synthesized through the esterification of cinnamic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of ethyl cinnamoylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, ethyl cinnamoylacetate can be hydrolyzed to yield cinnamic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce cinnamyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cinnamic acid and ethanol.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
科学研究应用
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives, which are important intermediates in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing activity against certain pathogenic fungi and bacteria.
Medicine: Research has explored its potential as an antifungal and antibacterial agent, with studies indicating its effectiveness in inhibiting the growth of microorganisms.
Industry: this compound is utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
作用机制
The mechanism of action of ethyl cinnamoylacetate involves its interaction with cellular membranes and enzymes. The compound has been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
相似化合物的比较
Cinnamyl acetate: Another ester derived from cinnamic acid, known for its sweet, floral aroma.
Ethyl cinnamate: Similar in structure but lacks the acetate group, used in fragrances and flavors.
Methyl cinnamate: A methyl ester of cinnamic acid, also used in the fragrance industry.
Uniqueness: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate stands out due to its specific combination of the cinnamoyl and ethyl acetate groups, which confer unique aromatic properties and stability. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry.
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
ethyl 3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI 键 |
KNUYHVRRBLEIHT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(N-t-butoxycarbonylamino)phenyl]ethyl chloride](/img/structure/B8498321.png)
![Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-](/img/structure/B8498331.png)
![2-Benzyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8498351.png)




![1h-Indole,7-[2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B8498383.png)
![3-(4-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8498385.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,7-chloro-a-phenyl-](/img/structure/B8498386.png)

![Ethyl [trans-4-(hydroxymethyl)cyclohexyl]acetate](/img/structure/B8498398.png)


